molecular formula C5H7N3O2 B114629 6-Amino-1-methyluracil CAS No. 2434-53-9

6-Amino-1-methyluracil

Cat. No. B114629
Key on ui cas rn: 2434-53-9
M. Wt: 141.13 g/mol
InChI Key: GZLZRPNUDBIQBM-UHFFFAOYSA-N
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Patent
US06075029

Procedure details

Glacial acetic acid (4.5 ml 75 mmol) was added to a suspension of 6-amino-1-methyluracil (5.66 g, 50 mmol) in hot water (100 ml). Sodium nitrite (4.14 g) was added in portions and the reaction mixture was stirred for 1 hour. The resulting solid was collected by filtration, washed with water (75 ml) and resuspended in water (100 ml). After warming to 50° C., sodium dithionite (10 g) was added in portions maintaining the reaction temperature between 50° C. and 55° C. After stirring at 50° C. for an additional 1 hour, the mixture was cooled to room temperature and filtered. The solid was washed with water (2×25 ml), with acetone (2×25 ml) and then dried under vacuum. Yield=5.6 g.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]1[N:11]([CH3:12])[C:10](=[O:13])[NH:9][C:8](=[O:14])[CH:7]=1.[N:15]([O-])=O.[Na+]>O>[NH2:15][C:7]1[C:8](=[O:14])[NH:9][C:10](=[O:13])[N:11]([CH3:12])[C:6]=1[NH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.66 g
Type
reactant
Smiles
NC1=CC(NC(N1C)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (75 ml)
ADDITION
Type
ADDITION
Details
sodium dithionite (10 g) was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between 50° C. and 55° C
STIRRING
Type
STIRRING
Details
After stirring at 50° C. for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water (2×25 ml), with acetone (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C(NC(N(C1N)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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